molecular formula C10H18N2O2 B2871148 1-(2-Methylpropanoyl)piperidine-4-carboxamide CAS No. 1094521-40-0

1-(2-Methylpropanoyl)piperidine-4-carboxamide

Cat. No.: B2871148
CAS No.: 1094521-40-0
M. Wt: 198.266
InChI Key: YDHPBFRCXUVVBF-UHFFFAOYSA-N
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Description

1-(2-Methylpropanoyl)piperidine-4-carboxamide is a chemical compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides, which are known for their significant roles in medicinal chemistry.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: Research has shown its activity against certain bacterial strains, making it a candidate for antimicrobial studies.

    Medicine: Its potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Future Directions

Piperidine derivatives, including 1-Isobutyryl-4-piperidinecarboxamide, are of great interest in the pharmaceutical industry due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors with attractive antimicrobial activities , suggesting potential future directions in antimicrobial drug development.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-Methylpropanoyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of a piperidine derivative with isobutyryl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified using different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

1-(2-Methylpropanoyl)piperidine-4-carboxamide can be compared to other piperidinecarboxamide derivatives, such as:

    N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596): This compound acts as a central dopamine antagonist but lacks gastric stimulatory activity.

    4-Phenyl-1-piperidinecarboxamide (AH 1932): Known for its antitussive properties, it is structurally similar but functionally different.

The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, which distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2-methylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)10(14)12-5-3-8(4-6-12)9(11)13/h7-8H,3-6H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPBFRCXUVVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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